molecular formula C17H23F3N2O4S B2997968 4-(tert-butyl)-N-(2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl)benzenesulfonamide CAS No. 2034542-74-8

4-(tert-butyl)-N-(2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2997968
CAS No.: 2034542-74-8
M. Wt: 408.44
InChI Key: GGNCIXIIQBZLIM-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a tert-butyl group at the para position and a 2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl moiety at the sulfonamide nitrogen. The tert-butyl group enhances lipophilicity and metabolic stability, while the trifluoroethoxy-azetidine substituent introduces steric and electronic effects that may influence target binding and solubility .

Properties

IUPAC Name

4-tert-butyl-N-[2-oxo-2-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O4S/c1-16(2,3)12-4-6-14(7-5-12)27(24,25)21-8-15(23)22-9-13(10-22)26-11-17(18,19)20/h4-7,13,21H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNCIXIIQBZLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CC(C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(tert-butyl)-N-(2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Its unique structural features, including the trifluoroethoxy group and azetidinyl moiety, suggest possible interactions with various biological targets. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H23F3N4O3SC_{21}H_{23}F_3N_4O_3S, with a molecular weight of approximately 466.49 g/mol. The presence of the tert-butyl group enhances lipophilicity, while the trifluoroethoxy group may influence metabolic stability and bioactivity.

Biological Activity Overview

The biological activities of sulfonamide derivatives are diverse, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. The specific activities of this compound are summarized in the following sections.

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. Preliminary studies suggest that this compound exhibits moderate antibacterial activity against various bacterial strains. A study by Villemagne et al. (2020) highlighted the effectiveness of structurally similar compounds against Mycobacterium tuberculosis, indicating potential for further exploration in this area .

Antitumor Activity

Research has indicated that certain sulfonamide derivatives possess antitumor properties. In vitro assays have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, compounds containing azetidine rings have demonstrated cytotoxic effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The mechanism of action is often linked to the inhibition of key enzymes involved in tumor growth .

Anti-inflammatory Properties

Sulfonamides have also been investigated for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could be attributed to its interaction with cyclooxygenase enzymes or other inflammatory mediators. In studies involving animal models of inflammation, similar compounds have shown significant reductions in inflammatory markers .

Case Studies

  • Antimicrobial Efficacy : A case study involving a series of sulfonamide derivatives demonstrated that modifications at the para position of the aromatic ring significantly enhanced antibacterial activity against Gram-positive bacteria .
  • Antitumor Screening : In a screening assay for antitumor activity, a related azetidine-containing sulfonamide showed IC50 values in the low micromolar range against several cancer cell lines, suggesting promising antitumor potential .
  • Inflammation Models : In a murine model of acute inflammation, administration of a structurally similar sulfonamide resulted in a notable decrease in paw edema compared to controls, indicating its potential as an anti-inflammatory agent .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntibacterialModerate activity against M. tuberculosisVillemagne et al.
AntitumorCytotoxic effects on MDA-MB-231 and NUGC-3Research Study
Anti-inflammatoryReduction in inflammatory markers in vivoAnimal Study

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Substituents

Compound A : 4-Methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide
  • Structure : Replaces the azetidine moiety with a 2-oxo-1,3-thiazolidin-3-yl group.
  • Crystal data (triclinic, P1; a = 9.5560 Å, b = 9.6722 Å, c = 14.6352 Å) suggest a rigid, planar conformation compared to the more flexible azetidine in the target compound .
Compound B : 4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide
  • Structure : Substitutes the azetidine-ethyl chain with a dihydro-pyrazol-4-yl group.
  • Properties: Molecular formula C₂₁H₂₅N₃O₃S (molar mass 399.51 g/mol).
Compound C : N-(4-chlorophenyl)-N-{2-oxo-2-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]ethyl}-4-(2-thienylmethoxy)benzenesulfonamide
  • Structure : Contains a 4-chlorophenyl group and an indole-hydrazone moiety.
  • Indole derivatives are often associated with kinase or protease inhibition .

Analogues with Trifluoroethoxy or Tert-Butyl Modifications

Compound D : tert-butyl 2-(2,2,2-trifluoro-N-(tetrahydro-2H-pyran-4-yl)acetamido)benzoate
  • Structure : Shares the tert-butyl and trifluoroethoxy motifs but lacks the sulfonamide core.
  • Properties : The tetrahydropyran group improves solubility in polar solvents, while the trifluoroethoxy moiety contributes to metabolic resistance. Such compounds are often intermediates in drug synthesis .
Compound E : 3-amino-N-(tert-butyl)-4-(cyclohexylamino)benzenesulfonamide
  • Structure: Retains the tert-butyl and sulfonamide groups but replaces the azetidine with a cyclohexylamino substituent.
  • Amino groups at the 3-position may enhance interactions with acidic residues in target proteins .

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